3-Ethynyl-pyridine 1-oxide
Overview
Description
3-Ethynyl-pyridine is a heterocyclic compound with the empirical formula C7H5N . It is used as a building block in organic synthesis . The 1-oxide derivative of 3-Ethynyl-pyridine, also known as Pyridine, 3-ethynyl-, 1-oxide, has the CAS number 49836-11-5 .
Synthesis Analysis
The synthesis of pyridine derivatives, including 3-Ethynyl-pyridine 1-oxide, can be achieved through various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines . Another method involves a base-promoted one-pot synthesis of pyridine derivatives via aromatic alkyne annulation using benzamides as the nitrogen source .Molecular Structure Analysis
The molecular structure of 3-Ethynyl-pyridine consists of a pyridine ring with an ethynyl group attached at the 3-position . The molecular weight is 103.12 g/mol .Chemical Reactions Analysis
The chemical reactions involving 3-Ethynyl-pyridine 1-oxide can be quite diverse. For instance, the reaction of 3-substituted pyridine 1-oxides with phosphoryl chloride yields 3-substituted 2-chloropyridines when a strongly electron-withdrawing group is substituted at the 3-position . Another interesting reaction is the inverse hydroboration of pyridine with a diboron compound and a proton source, which has been realized under simple basic and catalyst-free conditions .Physical And Chemical Properties Analysis
3-Ethynyl-pyridine has a boiling point of 83-84 °C/30 mmHg and a melting point of 39-40 °C . The SMILES string representation of the molecule is C#Cc1cccnc1 .Mechanism of Action
Target of Action
Pyridazine derivatives, which are structurally similar to 3-ethynyl-pyridine 1-oxide, have been shown to interact with a range of biological targets .
Mode of Action
It has been used in the synthesis of 1,5-disubstituted 1h-1,2,3-triazoles . This suggests that it may interact with its targets through the formation of triazole rings, which are known to exhibit various biological activities.
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of physiological effects
Pharmacokinetics
Its boiling point is 83-84 °c at 30 mmhg, and its melting point is 39-40 °c . These properties may influence its absorption and distribution in the body.
Result of Action
Its use in the synthesis of 1,5-disubstituted 1h-1,2,3-triazoles suggests that it may induce changes at the molecular level .
Safety and Hazards
Future Directions
The future directions in the study of 3-Ethynyl-pyridine 1-oxide and related compounds could involve further exploration of their synthesis methods, chemical reactions, and applications. For instance, the development of new protocols for the one-pot formation of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamide promoted by Cs2CO3 in sulfolane . Additionally, the study of the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory could provide valuable insights .
properties
IUPAC Name |
3-ethynyl-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORPOJZRSZZOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C[N+](=CC=C1)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719390 | |
Record name | 3-Ethynyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-pyridine 1-oxide | |
CAS RN |
49836-11-5 | |
Record name | 3-Ethynyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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